molecular formula C10H10FN3S B1361300 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 29552-52-1

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1361300
CAS No.: 29552-52-1
M. Wt: 223.27 g/mol
InChI Key: GOJHSRQOQIHNJX-UHFFFAOYSA-N
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Description

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione. One common method includes the use of propargyl bromide in the presence of triethylamine as a catalyst, which selectively produces the thiopropargylated 1,2,4-triazole . Another method involves the use of sodium bicarbonate, which results in a mixture of S,N4- and S,N2-bis(propargylated) triazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as batch reactors and continuous flow systems can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity to specific receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl and fluorophenyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-ethyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJHSRQOQIHNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350256
Record name 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29552-52-1
Record name 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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